4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features an iodine atom at the 4th position and a methyl group at the 3rd position of the pyrazolo[3,4-b]pyridine core. Pyrazolopyridines are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. The compound has been studied for its potential therapeutic applications, particularly as an enzyme and receptor inhibitor, which may lead to anticancer, anti-inflammatory, and antimicrobial properties .
The compound is classified under heterocyclic compounds, specifically as a pyrazolopyridine derivative. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: 4-iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine. The compound's unique properties arise from its structural components, which influence its reactivity and biological activity. It serves as a building block for more complex molecules and has applications in coordination chemistry .
The synthesis of 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:
In industrial settings, optimized reaction conditions are crucial for achieving high yields and purity. Techniques such as automated reactors, controlled temperature and pressure conditions, and purification methods like recrystallization or chromatography are commonly employed to enhance synthesis efficiency .
The molecular formula of 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine is C_7H_7I N_2. The structure consists of a pyrazole ring fused to a pyridine ring, with specific substituents contributing to its chemical behavior:
The compound's molecular weight is approximately 232.05 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized for structural characterization .
4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine can participate in various chemical reactions:
The ability to undergo these reactions makes it versatile in synthetic organic chemistry, allowing for the development of new compounds with potentially enhanced biological activities.
The mechanism of action for 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine primarily involves its interaction with specific molecular targets such as enzymes and receptors. By binding to active sites on these targets, the compound can inhibit their function, leading to modulation of various cellular pathways including signal transduction, cell proliferation, and apoptosis. This mechanism underpins its potential therapeutic applications in treating diseases like cancer and inflammation .
The physical properties of 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine include:
Chemical properties include:
Relevant data from spectroscopic analyses (NMR shifts) provide insights into its electronic environment and confirm structural integrity during synthesis .
4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
This compound's unique structural features make it a valuable tool in both academic research and industrial applications aimed at developing new therapeutic agents and materials .
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine nucleobases, enabling targeted interactions with diverse biological macromolecules. First synthesized in 1908 by Ortoleva through the reaction of diphenylhydrazone with pyridine and iodine, these bicyclic heterocycles gained prominence as vasodilatory agents in the mid-20th century [5]. Their significance expanded dramatically with the discovery that appropriately substituted derivatives exhibit potent activities against critical therapeutic targets, including receptor tyrosine kinases, phosphodiesterases, and reverse transcriptases.
The scaffold’s versatility is evidenced by over 300,000 documented 1H-pyrazolo[3,4-b]pyridine derivatives referenced in more than 5,500 scientific publications and 2,400 patents [5]. This chemical diversity stems from five modifiable positions (N1, C3, C4, C5, and C6) that permit extensive structure-activity relationship exploration. Clinically significant agents incorporating this core include Riociguat, an FDA-approved soluble guanylate cyclase stimulator for pulmonary hypertension, which functions through allosteric modulation of the NO-sGC pathway [4]. Additionally, pyrazolo[3,4-b]pyridine-based compounds have advanced as tropomyosin receptor kinase (TRK) inhibitors for oncology applications, exemplified by research compounds demonstrating low nanomolar IC50 values against TRKA kinase [6]. Their drug-likeness is further validated by 14 derivatives in various developmental stages, including two approved drugs and five investigational agents [5].
Table 1: Historically Significant Pyrazolo[3,4-b]pyridine-Based Therapeutic Agents
Compound | Therapeutic Target | Indication | Key Structural Features |
---|---|---|---|
Riociguat | Soluble Guanylate Cyclase (sGC) | Pulmonary Hypertension | N1-methyl, C4-amino substitution |
TRK Inhibitor C03 | Tropomyosin Receptor Kinase (TRK) | Oncology (Km-12 cell inhibition) | C3-methyl, C4-iodo substitution |
Reverse Transcriptase Inhibitor B | HIV Reverse Transcriptase | Antiviral Therapy | C6-aryl, C3-cyano substitution |
Halogenation, particularly iodination, has emerged as a strategic molecular modification to enhance the bioactivity and synthetic utility of pyrazolo[3,4-b]pyridine scaffolds. The electron-rich heterocyclic system readily undergoes electrophilic halogenation at the C4 position, generating derivatives that serve as versatile intermediates for cross-coupling reactions. 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine (PubChem CID: 57969615) exemplifies this approach, featuring a molecular formula of C7H6IN3 and molecular weight of 259.05 g/mol [1]. This compound’s crystalline solid state and stability under inert atmospheres facilitate its handling in synthetic applications.
The C4-iodo substituent significantly influences bioactivity through multiple mechanisms:
Microwave-assisted synthesis has enabled efficient production of halogenated derivatives, with 4-iodo-1H-pyrazolo[3,4-b]pyridine (CAS# 861881-02-9) synthesized in 93% yield according to patent literature [3]. This compound (C6H4IN3, MW 245.021 g/mol) demonstrates the scaffold’s adaptability, where the iodine atom facilitates downstream derivatization into benzimidazole-, benzoxazole-, and thiadiazole-fused analogs under controlled conditions [4]. These transformations underscore the value of halogenated intermediates for generating structural diversity in medicinal chemistry campaigns targeting kinase inhibition and antiviral activity.
The introduction of iodine at the C4 position of pyrazolo[3,4-b]pyridine scaffolds confers distinct pharmacokinetic advantages over other halogen substituents. Comparative studies between 3-(trifluoromethyl)- and 3-iodo-substituted analogs reveal significant differences in metabolic stability and lipophilicity profiles. While trifluoromethyl derivatives undergo rapid hydrolysis in alkaline conditions (80% degradation in 1N NaOH at 50°C within hours), the iodo-substituted analogs demonstrate remarkable stability under identical conditions, maintaining structural integrity essential for oral bioavailability [4].
Key pharmacokinetic enhancements include:
Table 2: Pharmacokinetic Comparison of Halogenated Pyrazolo[3,4-b]pyridine Derivatives
Compound | logP | Plasma Stability (%) | Metabolic Stability (t1/2) | Aqueous Solubility (µg/mL) |
---|---|---|---|---|
4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine | 2.1 | >95 | >120 min | 18.7 |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | 2.8 | 35 | 22 min | 5.2 |
4-Bromo-1H-pyrazolo[3,4-b]pyridine | 1.9 | 78 | 68 min | 24.3 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: